

# An In-depth Technical Guide to Barium Tartrate Powder Diffraction Data

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## Compound of Interest

Compound Name: Barium tartrate

Cat. No.: B1588208

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This technical guide provides a comprehensive overview of the powder X-ray diffraction (XRD) data for **barium tartrate**, tailored for researchers, scientists, and professionals in drug development. The document outlines the crystallographic properties, experimental procedures for synthesis and analysis, and a detailed tabulation of diffraction data.

## Introduction

**Barium tartrate** ( $\text{BaC}_4\text{H}_4\text{O}_6$ ) is a metal organic framework with applications in various fields, including as a precursor for the synthesis of barium-containing electronic materials and as a component in certain analytical procedures. Accurate powder X-ray diffraction data is crucial for its identification, purity assessment, and structural characterization. This guide synthesizes available data to provide a detailed reference for laboratory use.

## Crystallographic and Structural Data

**Barium tartrate** has been reported to crystallize in different systems depending on the synthesis method. One study reports an orthorhombic crystal system for **barium tartrate** crystals grown by a silica gel technique. Another study suggests a tetragonal structure for crystals also grown by a sol-gel method.[1] The crystalline nature and purity of the compound are confirmed by the sharp Bragg's peaks observed in its powder XRD pattern.[2]

The average grain size of **barium tartrate** crystallites has been calculated from the highest intensity peak in the XRD pattern using the Scherrer formula, yielding a value of approximately 35.42 nm.

## Powder X-ray Diffraction Data

The following table summarizes the powder X-ray diffraction data for **barium tartrate**, including the  $2\theta$  values, d-spacing, and relative intensities as reported in the literature.

$2\theta$ (degrees)	d-spacing (Å)	Relative Intensity (%)
17.89	4.95	11
21.78	4.08	19
22.56	3.94	100
24.34	3.65	22
27.67	3.22	10
29.23	3.05	15
31.89	2.80	26
35.56	2.52	10
38.45	2.34	17
40.78	2.21	9
43.89	2.06	12
45.67	1.98	19
54.89	1.67	11
57.89	1.59	8

Table 1: Powder XRD data for **Barium Tartrate**.

## Experimental Protocols

The following sections detail the methodologies for the synthesis of **barium tartrate** and the acquisition of its powder XRD data, based on published experimental procedures.

Method 1: Silica Gel Diffusion[1][3]

This method involves the growth of **barium tartrate** crystals within a silica gel matrix at room temperature.

- **Gel Preparation:** A solution of sodium metasilicate is prepared, and its pH is adjusted.
- **Reactant Addition:** One of the reactants, either a solution of barium chloride or tartaric acid, is mixed with the silica gel solution before it sets.
- **Gel Setting:** The mixture is allowed to set in a test tube.
- **Diffusion:** After the gel has set, the second reactant solution is carefully poured on top of the gel.
- **Crystal Growth:** The test tube is sealed and left undisturbed. **Barium tartrate** crystals grow via diffusion of the reactants within the gel matrix over a period of several days to weeks.
- **Harvesting:** The grown crystals are then carefully harvested from the gel.

#### Method 2: Slow Evaporation[2]

This method is suitable for producing complex crystals of **barium tartrate**.

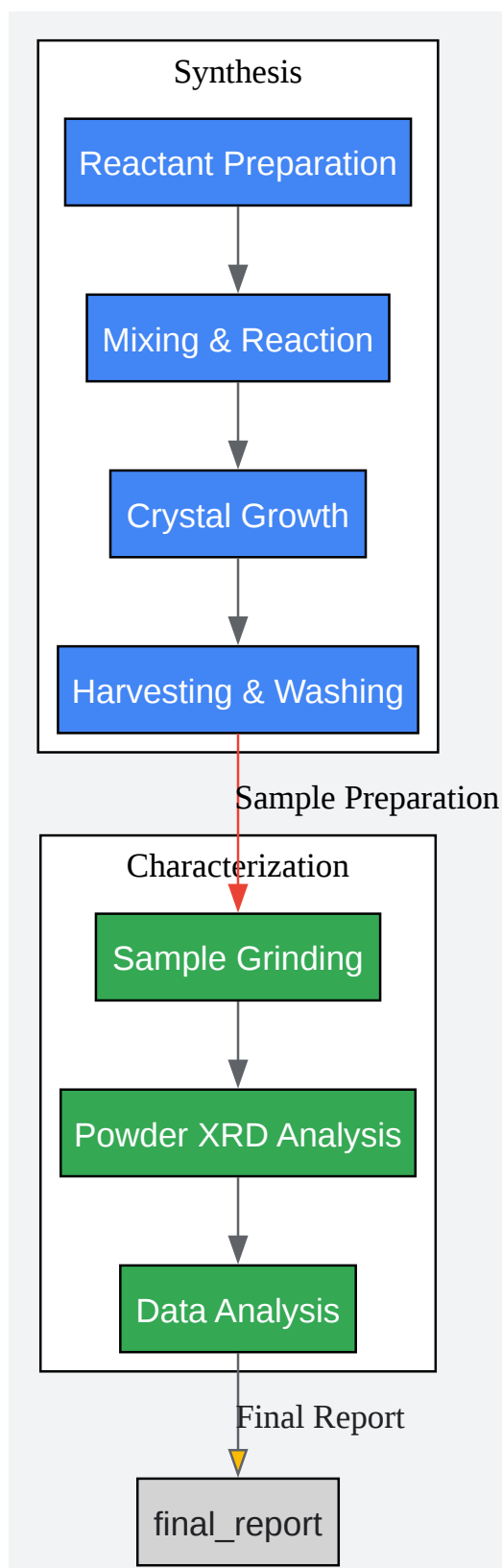
- **Solution Preparation:** Equimolar solutions of a barium salt (e.g., barium chloride) and tartaric acid are prepared in a suitable solvent, such as triple distilled water.
- **Mixing:** The two solutions are mixed together thoroughly. In some variations, the medium is made acidic, for example, by adding hydrochloric acid.[2]
- **Stirring and Filtration:** The resulting solution is stirred well and then filtered to remove any impurities.
- **Evaporation:** The filtered solution is covered and left for slow evaporation at room temperature.
- **Crystal Formation:** As the solvent evaporates, the concentration of the solute increases, leading to the formation of **barium tartrate** crystals.

The crystalline nature and phase purity of the synthesized **barium tartrate** are analyzed using powder XRD.

- **Sample Preparation:** The synthesized **barium tartrate** crystals are finely ground into a homogenous powder.
- **Instrumentation:** The powder XRD pattern is recorded using a diffractometer, such as a Miniflex-Rigaku or a Bruker-D8 Advance model.<sup>[1]</sup>
- **X-ray Source:** CuK $\alpha$  radiation is commonly used, with a wavelength ( $\lambda$ ) of approximately 1.5406 Å.<sup>[1]</sup>
- **Data Collection:** The sample is scanned over a  $2\theta$  range, typically from 20° to 80°.
- **Data Analysis:** The resulting diffraction pattern is analyzed to determine the peak positions ( $2\theta$ ), d-spacings, and relative intensities. This data is then compared with standard diffraction patterns for phase identification.

## Visualization of Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis and characterization of **barium tartrate**.



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